molecular formula C19H24N6O2S2 B3017281 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 941948-83-0

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B3017281
CAS No.: 941948-83-0
M. Wt: 432.56
InChI Key: ZCBAQBSFOMUFPF-UHFFFAOYSA-N
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Description

N-(2-(6-(Ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a morpholino group at position 4 and an ethylthio group at position 4. The ethyl chain is further functionalized with a 2-(thiophen-2-yl)acetamide moiety.

Key structural features:

  • Pyrazolo[3,4-d]pyrimidine core: A bicyclic system offering π-π stacking interactions for target binding.
  • 4-Morpholino group: Enhances solubility and modulates electronic properties.
  • 2-(Thiophen-2-yl)acetamide side chain: Introduces aromatic and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2S2/c1-2-28-19-22-17(24-7-9-27-10-8-24)15-13-21-25(18(15)23-19)6-5-20-16(26)12-14-4-3-11-29-14/h3-4,11,13H,2,5-10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBAQBSFOMUFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=CS3)C(=N1)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolopyrimidines and features a unique molecular structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : This core structure is known for its diverse biological activities.
  • Ethylthio and morpholino groups : These functional groups enhance the compound's solubility and bioavailability.
  • Thiophen-2-yl acetamide moiety : This addition may influence the compound's interaction with biological targets.

The molecular formula is C22H24N6O3SC_{22}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 452.53 g/mol.

The biological activity of this compound primarily involves:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2) : The compound has been identified as a potential CDK2 inhibitor, which plays a crucial role in cell cycle regulation and proliferation. Inhibition of this kinase can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Similar compounds have shown efficacy in activating caspases and modulating poly(ADP-ribose) polymerase (PARP) activity, leading to programmed cell death in malignant cells.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolopyrimidine derivatives. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundHCT116 (colon carcinoma)6.2CDK2 inhibition
Similar Pyrazolopyrimidine DerivativeMCF7 (breast cancer)27.3Apoptosis induction

These findings suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on CDK Inhibition : A study focused on the synthesis and evaluation of pyrazolopyrimidine derivatives demonstrated that modifications to the core structure could enhance CDK inhibition potency. The tested compound showed promising results against several cancer types, indicating its potential as a therapeutic agent .
  • Apoptotic Pathways : Research indicated that compounds like this compound can induce apoptosis through mitochondrial pathways, evidenced by increased caspase activity and PARP cleavage in treated cancer cells .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the pyrazolo[3,4-d]pyrimidine core is critical for modulating physicochemical and biological properties.

Compound Name 6-Substituent Key Differences Reference
Target Compound Ethylthio Higher lipophilicity (logP ~3.2*)
2-(2-Benzoxazolylthio)-N-[2-[6-(methylthio)... Methylthio Reduced steric bulk, lower logP (~2.8*)
2-((4-Chloro-1-(2-chloro-2-phenylethyl)-... Chloro Electronegative, alters binding affinity

*Estimated logP values based on substituent contributions.

Key Findings :

  • Ethylthio vs. Methylthio : The ethylthio group in the target compound enhances lipophilicity, which may improve cellular uptake compared to the methylthio analog .
  • Chloro Substituent : The chloro analog () exhibits a lower yield (44%) and higher melting point (107–118°C), suggesting differences in crystallinity and stability .

Variations in the Acetamide Side Chain

The acetamide side chain influences target selectivity and solubility.

Compound Name Acetamide Substituent Impact Reference
Target Compound 2-(Thiophen-2-yl) Aromatic interactions, moderate polarity
2-(2-Benzoxazolylthio)-N-[2-[6-(methylthio)... 2-Benzoxazolylthio Enhanced π-stacking, higher rigidity
2-((4-Chloro-1-(2-chloro-2-phenylethyl)-... N-(2-Morpholinophenyl) Basic morpholino group, improved solubility

Key Findings :

  • Thiophene vs. Benzoxazole : The thiophene group in the target compound offers simpler synthetic accessibility compared to benzoxazole, which requires additional steps for heterocycle formation .
  • Morpholinophenyl Group: The morpholino-substituted phenyl analog () demonstrates higher solubility in polar solvents, a trait advantageous for formulation .

Core Heterocycle Modifications

Replacing the pyrazolo[3,4-d]pyrimidine core with other bicyclic systems alters electronic properties and bioactivity.

Compound Name Core Structure Key Properties Reference
Target Compound Pyrazolo[3,4-d]pyrimidine Electron-rich, planar geometry
2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Sulfur atom increases aromaticity
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol... Thiazolo[5,4-d]isoxazole Heteroatom-rich, polar surface area

Key Findings :

  • Pyrazolo vs.
  • Thiazolo[5,4-d]isoxazole : This core () introduces multiple heteroatoms, increasing polarity but reducing metabolic stability .

Challenges :

  • Ethylthio Introduction : Requires careful control of reaction conditions to avoid over-alkylation .
  • Thiophene Acetamide Stability : Susceptible to oxidation, necessitating inert atmosphere storage .

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